Sulodexide vs. Enoxaparin: Superior In Vitro Anticoagulant and Anti-Platelet Potency
In a direct head-to-head comparison against the widely used LMWH enoxaparin at equigravimetric concentrations, Sulodexide demonstrated a stronger anticoagulant effect across multiple standard assays [1]. This was accompanied by a more potent inhibition of tissue factor (TF)-mediated platelet activation pathways, which are implicated in microvascular disease.
| Evidence Dimension | Anticoagulant Effect (APTT, PT, Heptest, TT Assays) |
|---|---|
| Target Compound Data | Stronger anticoagulant effect than enoxaparin (p-value not specified in abstract) |
| Comparator Or Baseline | Enoxaparin (equigravimetric concentration) |
| Quantified Difference | Sulodexide produced a stronger effect in PT, APTT, Heptest, and TT assays. |
| Conditions | In vitro human blood assays |
Why This Matters
This demonstrates superior in vitro anticoagulant potency and broader antiplatelet effects compared to a standard-of-care LMWH, supporting its selection for conditions involving both thrombosis and microvascular dysfunction.
- [1] Adiguzel C, et al. Comparative anticoagulant and platelet modulatory effects of enoxaparin and sulodexide. Clin Appl Thromb Hemost. 2009 Feb;15(1):14-22. View Source
